molecular formula C10H12N4O B2688260 N-[3-(2-cyano-1H-imidazol-1-yl)propyl]prop-2-enamide CAS No. 2411267-81-5

N-[3-(2-cyano-1H-imidazol-1-yl)propyl]prop-2-enamide

Cat. No.: B2688260
CAS No.: 2411267-81-5
M. Wt: 204.233
InChI Key: LFANERORGIBLKV-UHFFFAOYSA-N
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Description

N-[3-(2-cyano-1H-imidazol-1-yl)propyl]prop-2-enamide is a compound that features an imidazole ring, a cyano group, and an amide linkage. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-cyano-1H-imidazol-1-yl)propyl]prop-2-enamide typically involves the reaction of an imidazole derivative with a cyano group and a prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-cyano-1H-imidazol-1-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(2-cyano-1H-imidazol-1-yl)propyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-cyano-1H-imidazol-1-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The cyano group and the amide linkage also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-cyano-1H-imidazol-1-yl)propyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(2-cyanoimidazol-1-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-10(15)13-4-3-6-14-7-5-12-9(14)8-11/h2,5,7H,1,3-4,6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFANERORGIBLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCN1C=CN=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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